An In-depth Technical Guide to the Ionizable Lipid C14-4 for Advanced mRNA Delivery
An In-depth Technical Guide to the Ionizable Lipid C14-4 for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of advanced therapeutics is rapidly evolving, with messenger RNA (mRNA) technologies at the forefront of innovation. The success of mRNA-based vaccines and therapies is intrinsically linked to the development of sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This technical guide provides a comprehensive overview of C14-4, a novel and highly effective ionizable lipid, designed for potent and safe mRNA delivery, particularly to challenging cell types like primary human T cells. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for the formulation and evaluation of C14-4 based LNPs.
Introduction to C14-4
C14-4 is a synthetic ionizable cationic lipid that has demonstrated exceptional performance in the formulation of LNPs for mRNA delivery.[1][2] Its unique chemical architecture allows for efficient encapsulation of negatively charged mRNA molecules at an acidic pH and facilitates their release into the cytoplasm following cellular uptake.[3] A key feature of C14-4 is its ability to transfect primary human T cells with high efficiency and low cytotoxicity, a significant advantage over traditional methods like electroporation.[2][4][5] This makes C14-4 a compelling candidate for the development of ex vivo cell therapies, such as Chimeric Antigen Receptor (CAR)-T cell engineering.[2][6]
C14-4: Structure and Physicochemical Properties
Chemical Structure
The chemical formula of C14-4 is C84H173N5O7, and its molecular weight is 1365.3 g/mol .[7] The structure of C14-4 is characterized by a multi-tailed hydrophobic region and a central amine-containing headgroup. This amphipathic nature is crucial for the self-assembly of lipids into nanoparticles and for their interaction with cell membranes.
Physicochemical Properties
The ionizable nature of C14-4 is central to its function. It possesses a pKa of approximately 6.5, meaning it is predominantly positively charged at the acidic pH used during LNP formulation (e.g., pH 4.0-5.0) and transitions to a more neutral state at physiological pH (7.4).[7] This pH-responsive behavior is critical for both mRNA encapsulation and endosomal escape.
| Property | Value | Reference |
| Molecular Formula | C84H173N5O7 | [7] |
| Molecular Weight | 1365.3 g/mol | [7] |
| pKa | ~6.5 | [7] |
| Appearance | Solution in ethanol | [7] |
| Purity | >95% (mixture of isomers) | [7] |
Experimental Protocols
Formulation of C14-4 Lipid Nanoparticles
The preparation of C14-4 LNPs is typically achieved through microfluidic mixing, which allows for precise control over particle size and polydispersity.[4]
Materials:
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C14-4 (in ethanol)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
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Cholesterol (in ethanol)
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1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
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mRNA (in 50 mM sodium acetate buffer, pH 4.5)
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Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing device
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Syringe pumps
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Dialysis tubing (e.g., 30 kDa MWCO)
Protocol:
-
Prepare the Lipid Mixture (Organic Phase):
-
Prepare the mRNA Solution (Aqueous Phase):
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Dilute the mRNA to a working concentration (e.g., 200 µg/mL) in 50 mM sodium acetate buffer (pH 4.5).[4]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture and the mRNA solution into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic) with a total flow rate of 10 mL/min.[4]
-
Initiate the mixing process to form the LNPs.
-
-
Purification:
-
Storage:
-
Store the purified LNPs at 4°C for short-term use (up to one week). For longer-term storage, LNPs can be stored at -80°C with the addition of a cryoprotectant.[3]
-
Caption: Workflow for C14-4 LNP Formulation.
LNP Characterization
4.2.1 Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute a small aliquot of the LNP suspension in PBS. Analyze using a DLS instrument to determine the Z-average diameter and PDI. A PDI below 0.2 indicates a monodisperse population.[9]
4.2.2 mRNA Encapsulation Efficiency:
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Method: Quant-iT RiboGreen assay or similar fluorescent dye-based assay.
-
Protocol:
-
Measure the fluorescence of the LNP sample. This represents the unencapsulated mRNA.
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the fluorescence again. This represents the total mRNA.
-
Calculate the encapsulation efficiency using the formula: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.
-
In Vitro Evaluation of C14-4 LNPs
4.3.1 Cell Culture:
-
Jurkat cells (an immortalized T-cell line) or primary human T cells are commonly used.
-
Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
4.3.2 Transfection Protocol:
-
Seed cells in a 96-well plate at a density of approximately 100,000 cells/well.[4]
-
Add C14-4 LNPs encapsulating a reporter mRNA (e.g., Luciferase or eGFP) to the cells at various concentrations.
-
Incubate for 24-48 hours.
-
Analyze for reporter gene expression using a luminometer (for luciferase) or flow cytometry (for eGFP).
4.3.3 Cytotoxicity Assay:
-
Method: MTT, MTS, or a live/dead cell staining assay.
-
Protocol:
-
Following the transfection protocol, add the cytotoxicity reagent to the cells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Normalize the results to untreated control cells.
-
Caption: In Vitro Evaluation of C14-4 LNPs.
Performance Data of C14-4 LNPs
In Vitro Transfection Efficiency
C14-4 LNPs have been shown to significantly enhance mRNA delivery to Jurkat cells compared to other LNP formulations and traditional transfection reagents like Lipofectamine.[2]
| Cell Type | Reporter Gene | LNP Formulation | Transfection Efficiency | Reference |
| Jurkat | Luciferase mRNA | C14-4 | Significantly higher than other formulations and Lipofectamine | [2] |
| Primary Human T cells | CAR mRNA | C14-4 | Equivalent to electroporation | [2] |
Cytotoxicity
A key advantage of C14-4 LNPs is their low cytotoxicity, especially when compared to electroporation for T cell engineering.
| Cell Type | Transfection Method | Viability | Reference |
| Primary Human T cells | C14-4 LNPs | High | [2] |
| Primary Human T cells | Electroporation | Significantly reduced | [2] |
In Vivo Biodistribution
In vivo studies in mice have shown that the biodistribution of LNPs can be influenced by their composition. While many LNP formulations tend to accumulate in the liver, modifications to the LNP composition can alter this distribution.
| LNP Formulation | Primary Organ of Accumulation | Reference |
| Standard LNPs | Liver | [10] |
| Modified LNPs | Can be tuned for extrahepatic delivery | [11] |
Signaling and Uptake Pathway
The cellular uptake of LNPs is primarily mediated by endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the ionizable lipid, in this case, C14-4. This leads to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.
Caption: Cellular Uptake and mRNA Release Pathway.
Conclusion
The ionizable lipid C14-4 represents a significant advancement in the field of mRNA delivery. Its ability to efficiently transfect challenging cell types like primary human T cells with minimal cytotoxicity opens up new avenues for the development of safer and more effective cell-based therapies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of C14-4 in their own applications. As the field of mRNA therapeutics continues to expand, innovative delivery vehicles centered around lipids like C14-4 will undoubtedly play a crucial role in translating the promise of these therapies into clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C14-4 | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. C14-4 (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
